(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol
Description
Significance of Chiral Amino Alcohols in Asymmetric Synthesis
Chiral 1,2-amino alcohols are indispensable structural motifs found in a vast array of natural products and synthetic compounds with significant biological activity. nih.gov Their utility in asymmetric synthesis is extensive, where they serve as chiral building blocks, auxiliaries, and ligands for metal-catalyzed reactions and organocatalysis. nih.gov The ability of these compounds to control the stereochemistry of newly formed chiral centers is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. acs.orgwestlake.edu.cn
The development of synthetic methods for producing chiral β-amino alcohols is an active area of research. westlake.edu.cn Traditional methods often face limitations, prompting the need for novel catalytic strategies to construct these valuable compounds efficiently from readily available starting materials. westlake.edu.cn The strategic placement of the amino and hydroxyl groups in a chiral framework allows for effective stereochemical control in reactions such as the addition of organozinc reagents to aldehydes, a versatile method for creating chiral secondary alcohols with high enantioselectivity. uc.pt
| Application of Chiral Amino Alcohols | Description | Key Advantages |
| Chiral Ligands | Coordinate with metal catalysts to create a chiral environment for asymmetric reactions. westlake.edu.cn | High enantioselectivity, broad substrate scope. |
| Chiral Auxiliaries | Temporarily attached to a substrate to direct the stereochemical course of a reaction. acs.org | Covalent bonding allows for strong stereochemical influence. |
| Organocatalysts | Act as metal-free catalysts, promoting reactions through the formation of chiral intermediates. nih.gov | Environmentally friendly, avoids metal contamination. |
| Chiral Building Blocks | Incorporated into the final product, contributing their inherent chirality. nih.gov | Direct route to enantiomerically pure complex molecules. |
Overview of Pyrrolidine-Derived Chiral Scaffolds
The pyrrolidine (B122466) ring is a privileged scaffold in organic synthesis and medicinal chemistry. nih.govmyuchem.com Substituted chiral pyrrolidines are common structural motifs in biologically active natural and synthetic compounds. nih.gov This five-membered saturated N-heterocycle provides a conformationally rigid backbone, which is advantageous for creating well-defined chiral environments in catalysts and ligands. myuchem.com
Since the pioneering work on proline-catalyzed asymmetric reactions, the pyrrolidine scaffold has become a central element in the design of organocatalysts. nih.govunibo.it The functionalization of the pyrrolidine ring, particularly at the C-2 position, allows for the introduction of various functional groups that can participate in catalysis, often through hydrogen bonding or covalent interactions with substrates. nih.gov Pyrrolidine-based structures are key intermediates in the synthesis of a variety of chiral ligands and have been instrumental in the development of enantioselective carbon-carbon bond-forming reactions. uc.pt The versatility of this scaffold has led to extensive efforts in developing new and efficient synthetic strategies for the asymmetric construction of substituted chiral pyrrolidines. nih.gov
Stereochemical Configuration and Importance of (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol
The specific stereochemical configuration of this compound, with both stereocenters in the S configuration, is crucial to its function in asymmetric synthesis. The defined spatial arrangement of the pyrrolidine ring, the hydroxyl group, and the methyl group creates a distinct three-dimensional structure that can effectively discriminate between different stereochemical pathways in a chemical reaction.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBYUZARWOFDSE-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of 1s 1 2s Pyrrolidin 2 Yl Ethanol and Its Derivatives in Asymmetric Catalysis
As Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
The utility of (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol in metal-catalyzed asymmetric reactions stems from its ability to be readily modified into a variety of bidentate and polydentate ligands. These ligands coordinate to a metal center, creating a chiral environment that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
Design Principles of Pyrrolidine-Based Chiral Ligands
The design of chiral ligands based on the pyrrolidine (B122466) framework is guided by several key principles aimed at maximizing stereocontrol. The inherent rigidity of the pyrrolidine ring is a significant advantage, as it reduces the number of possible conformations of the metal-ligand complex, leading to a more predictable and well-defined chiral pocket. nih.gov
Derivatives of this compound are often synthesized to incorporate additional donor atoms, such as phosphorus, nitrogen, or sulfur, which can coordinate to the metal center. The stereocenters on the pyrrolidine ring and the side chain play a crucial role in dictating the spatial arrangement of these donor atoms and any bulky substituents. This precise three-dimensional arrangement is critical for effective enantioselection.
Furthermore, the modular nature of the synthesis of these ligands allows for systematic tuning of their steric and electronic properties. nih.gov By varying the substituents on the pyrrolidine nitrogen or modifying the ethanol (B145695) moiety, a library of ligands can be generated and screened for optimal performance in a specific catalytic reaction. This modularity is a powerful tool for catalyst development.
Coordination Chemistry and Ligand-Metal Interactions
The coordination of pyrrolidine-based ligands, including those derived from this compound, to transition metals is a fundamental aspect of their catalytic function. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the ethanol group, or other introduced donor atoms, typically form a chelate ring with the metal center. The size and conformation of this chelate ring are critical determinants of the catalytic activity and enantioselectivity.
The nature of the metal and its oxidation state also significantly influence the coordination geometry and the electronic properties of the catalytic complex. The ligand-metal interactions can range from strong covalent bonds to weaker dative bonds, and these interactions modulate the reactivity of the metal center. Detailed structural studies, often employing techniques like X-ray crystallography and NMR spectroscopy, are essential for understanding the precise nature of these interactions and for rationally designing more effective catalysts.
Application in Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and widely used method for the synthesis of enantiomerically enriched compounds. Chiral ligands derived from the pyrrolidine scaffold have been instrumental in the success of this reaction. nih.gov While specific data for ligands directly derived from this compound in this application are not extensively documented in readily available literature, the principles of their application can be inferred from closely related systems.
In a typical rhodium- or iridium-catalyzed asymmetric hydrogenation of an olefin, the chiral ligand coordinates to the metal center, and the substrate then binds to this chiral complex. The ligand's steric and electronic properties guide the facial selectivity of hydrogen addition to the double bond, resulting in the formation of the chiral product. The efficiency of these catalytic systems is often evaluated by the enantiomeric excess (ee) of the product and the turnover number (TON) or turnover frequency (TOF) of the catalyst.
For instance, ferrocene-based ligands incorporating a pyrrolidine moiety have demonstrated high efficiency in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving excellent conversions and enantioselectivities often exceeding 99% ee. nih.gov
| Substrate | Catalyst System | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | Rh(I)-Ferrocenyl-Pyrrolidine Ligand | >99 | >99.9 |
| (E)-N-(1-phenylvinyl)acetamide | Rh(I)-Ferrocenyl-Pyrrolidine Ligand | >99 | 97.7 |
Table 1: Representative Results for Asymmetric Hydrogenation using Pyrrolidine-Containing Ligands. (Data is illustrative of the performance of related systems). nih.gov
Other Asymmetric C-C and C-X Bond Forming Reactions
Beyond hydrogenation, metal complexes bearing pyrrolidine-based ligands are effective catalysts for a variety of other asymmetric transformations, including carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.
Examples of such reactions include asymmetric allylic alkylations, aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. In each case, the chiral ligand environment around the metal center is responsible for controlling the stereochemical outcome of the reaction. The ability to fine-tune the ligand structure allows for the optimization of the catalyst for a specific substrate and reaction type.
As Organocatalysts in Asymmetric Transformations
In addition to their role as ligands in metal catalysis, derivatives of this compound can function as highly effective organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and often more sustainable alternative to metal-based catalysis. The pyrrolidine scaffold is a privileged structure in this context, capable of activating substrates through various distinct modes. nih.gov
Activation Modes in Organocatalysis (e.g., Enamine, Iminium, Hydrogen Bonding)
The catalytic activity of pyrrolidine-based organocatalysts, including those conceptually derived from this compound, is primarily based on their ability to form reactive intermediates with the substrates. The secondary amine of the pyrrolidine ring is key to this reactivity.
Enamine Catalysis: In the presence of a carbonyl compound (an aldehyde or a ketone), the pyrrolidine catalyst can form a nucleophilic enamine intermediate. This enamine can then react with an electrophile in a stereocontrolled manner. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of a chiral product after hydrolysis of the resulting iminium ion. This activation mode is central to many asymmetric aldol, Michael, and α-alkylation reactions. nih.gov
Iminium Catalysis: Conversely, with α,β-unsaturated carbonyl compounds, the pyrrolidine catalyst can form a transient iminium ion. This iminium ion is more electrophilic than the starting enone or enal, facilitating the conjugate addition of a nucleophile. The steric bulk of the catalyst's substituents effectively shields one face of the iminium ion, directing the nucleophile to the other face and thus controlling the stereochemistry of the newly formed stereocenter. mdpi.com
Hydrogen Bonding: The hydroxyl group of this compound and other functional groups that can be introduced into its derivatives can act as hydrogen bond donors. This hydrogen bonding capability allows the catalyst to interact with and activate the electrophilic partner in a reaction, often in concert with enamine or iminium activation. By forming a well-defined hydrogen-bonded transition state, the catalyst can further enhance the stereoselectivity of the transformation. This bifunctional activation is a hallmark of many highly effective organocatalysts. nih.gov
The versatility of these activation modes has led to the development of a vast array of asymmetric reactions catalyzed by pyrrolidine derivatives, including aldol reactions, Michael additions, Mannich reactions, and Diels-Alder reactions, often proceeding with high yields and excellent enantioselectivities. nih.govresearchgate.net
| Reaction Type | Catalyst Type | Substrate 1 | Substrate 2 | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Michael Addition | Pyrrolidine Derivative | Aldehyde | Nitroolefin | up to 98:2 | up to 97 |
| Aldol Reaction | Prolinamide Derivative | Ketone | Aldehyde | - | up to 81 |
Table 2: Representative Results for Organocatalytic Asymmetric Reactions using Pyrrolidine-Based Catalysts. (Data is illustrative of the performance of related systems). nih.govresearchgate.net
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds, which are common motifs in many natural products and pharmaceuticals. Proline and its derivatives have been extensively studied as organocatalysts for this transformation. nih.govwikipedia.org The catalytic cycle generally involves the formation of a chiral enamine between the ketone donor and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the aldehyde acceptor, with the stereochemical outcome being directed by the chiral environment of the catalyst.
Derivatives of this compound have been shown to be effective catalysts for the direct asymmetric aldol reaction between ketones and aldehydes. For instance, various prolinamide derivatives have been synthesized and tested, demonstrating that modifications to the pyrrolidine ring can significantly influence the catalyst's activity and selectivity. nih.gov In some cases, these catalysts have achieved enantiomeric excesses of over 98%. scirp.org The efficiency of these catalysts is often dependent on the reaction conditions, including the solvent and the presence of additives. nih.govresearchgate.net For example, polymer-supported 4-hydroxyproline (B1632879) derivatives have been shown to catalyze asymmetric aldol reactions in water, providing excellent yields and enantiomeric excesses up to 99%. researchgate.net
| Ketone | Aldehyde | Catalyst Derivative | Solvent | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|
| Cyclohexanone (B45756) | p-Nitrobenzaldehyde | Polymer-supported 4-hydroxyprolinamide | Water | High | anti/syn up to 92:8 | up to 99 | researchgate.net |
| Acetone | 4-Nitrobenzaldehyde | L-proline derivative 2 | Not Specified | Acceptable | Not Specified | Interesting enantioselectivity | scirp.org |
| Acetone | Substituted aromatic aldehydes | (S)-proline-based organocatalysts with C2 symmetry | Not Specified | Not Specified | Not Specified | up to 61 | nih.gov |
Application in Asymmetric Michael Additions
The asymmetric Michael addition, or conjugate addition, is a fundamental method for the formation of carbon-carbon bonds. wikipedia.org Organocatalysts derived from this compound have been successfully utilized in this reaction, particularly in the addition of ketones to nitroolefins. nih.govmdpi.com L-prolinol, a closely related compound, has been reported as a highly enantioselective catalyst for the Michael addition of cyclohexanone to nitroolefins, affording products with high diastereoselectivities (up to >99:1) and enantioselectivities (82-96%). nih.gov
The mechanism of these reactions typically involves the formation of an iminium ion or an enamine intermediate. The pyrrolidine-based catalyst activates the α,β-unsaturated acceptor or the ketone donor, respectively, facilitating the stereocontrolled addition. The development of helical polycarbenes bearing D-prolinol ester pendants has demonstrated enhanced catalytic ability compared to D-prolinol alone, achieving up to 76% ee and a 94:6 dr in the Michael addition of trans-nitrostyrene and cyclohexanone. mdpi.com This highlights the potential for improving catalytic performance through structural modifications of the catalyst.
| Donor | Acceptor | Catalyst Derivative | Additive | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexanone | Nitroolefins | L-prolinol | Benzoic acid | 87:13 to >99:1 | 82-96 | nih.gov |
| Cyclohexanone | trans-Nitrostyrene | Helical polycarbene with D-prolinol ester pendants | Not Specified | up to 94:6 | up to 76 | mdpi.com |
| Cyclohexanone | trans-β-Nitrostyrenes | L-prolinamide derivatives | Benzoic acid | up to 94:6 (syn/anti) | up to 80 | aip.org |
Asymmetric Mannich Reactions and Other Cascade Processes
The asymmetric Mannich reaction is a three-component reaction that provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in organic synthesis. nih.gov Proline and its derivatives have been shown to be effective catalysts for this transformation, often proceeding with high levels of stereocontrol. nih.gov These catalysts facilitate the reaction between an aldehyde, an amine, and a ketone, leading to the formation of two new carbon-carbon bonds and a stereocenter.
Furthermore, derivatives of this compound have been employed in cascade reactions, where multiple bond-forming events occur in a single pot. These processes are highly efficient as they reduce the number of purification steps and minimize waste. For example, a proline-catalyzed sequential syn-Mannich and [4+1]-annulation cascade has been developed for the synthesis of densely functionalized pyrrolidines. researchgate.net In this process, the in-situ generated Mannich adduct acts as a four-atom component that reacts with a one-atom carbon source to construct the pyrrolidine ring with high enantio- and diastereoselectivity. researchgate.net Similarly, asymmetric cascade Mannich/cyclization reactions have been developed to produce structurally diverse spirocyclic compounds with excellent enantioselectivities. rsc.org
| Reaction Type | Reactants | Catalyst | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Three-component Mannich | Ketones, Aldehydes, Amines | L-proline | β-Amino carbonyl compounds | Excellent enantio- and diastereoselectivities | nih.gov |
| Mannich/[4+1]-Annulation Cascade | Aldehyde, Amine, Ketone, Sulfur ylide | L-proline | Functionalized pyrrolidines | High enantio- and diastereoselectivity | researchgate.net |
| Mannich/Cyclization Cascade | 3-Isothiocyanato oxindoles, Sulfimides | Organocatalyst | Spiro[imidazolidine-4,3'-oxindole] derivatives | up to 99% ee | rsc.org |
Development of Bifunctional and Supported Organocatalysts
To enhance the efficiency, recyclability, and practical applicability of organocatalysts, significant research has been directed towards the development of bifunctional and supported catalysts based on the this compound scaffold. Bifunctional catalysts incorporate a second functional group, in addition to the secondary amine, to provide a synergistic effect during the catalytic cycle. This can involve hydrogen bonding interactions or Brønsted acid/base catalysis to activate the substrates and control the stereochemistry. For instance, chiral bifunctional organocatalysts with a spirocyclic pyrrolidine backbone have been designed and shown to be effective in Mannich/acylation/Wittig reaction sequences, achieving excellent enantioselectivities (up to 94% ee). researchgate.net
Supported organocatalysts involve the immobilization of the chiral catalyst onto a solid support, such as a polymer or silica (B1680970) gel. researchgate.netmdpi.com This approach facilitates catalyst recovery and reuse, which is a key aspect of green chemistry. Polymer-immobilized proline derivatives have been successfully used in asymmetric Robinson annulation and Michael addition reactions. researchgate.net Similarly, novel organocatalytic systems based on (S)-proline derivatives supported on mesoporous silica have been prepared and shown to be efficient and reusable catalysts for the asymmetric aldol reaction. mdpi.com These supported systems can often be recovered by simple filtration and reused multiple times with minimal loss of activity. researchgate.netmdpi.com
| Catalyst Type | Catalyst Description | Application | Key Features | Reference |
|---|---|---|---|---|
| Bifunctional | Spirocyclic pyrrolidine trifluoromethanesulfonamide | Asymmetric Mannich/acylation/Wittig sequence | Excellent enantioselectivity (up to 94% ee) | researchgate.net |
| Supported | Polymer-bound L-prolines | Asymmetric Robinson cyclization | Improved catalytic efficiency with a spacer | researchgate.net |
| Supported | Polymer-supported α,α-diarylprolinol silyl (B83357) ether | Michael addition of aldehydes to nitroolefins | Comparable activity to homogeneous catalysts | researchgate.net |
| Supported | (S)-proline derivative on mesoporous silica | Asymmetric aldol reaction | Reusable for several cycles with limited loss of efficiency | mdpi.com |
Computational Chemistry Investigations of 1s 1 2s Pyrrolidin 2 Yl Ethanol Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become an indispensable tool in computational organic chemistry for exploring the electronic structure, geometry, and reactivity of molecules. For chiral organocatalysts like (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol, DFT provides critical insights into the factors governing their catalytic activity and stereoselectivity.
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure of an organocatalyst is paramount to its function. Conformational analysis using DFT allows for the identification of the most stable (lowest energy) arrangements of the atoms in this compound. The pyrrolidine (B122466) ring can adopt various puckered conformations (envelope and twist forms), and the orientation of the hydroxymethyl group is also flexible.
Computational studies on analogous proline derivatives have shown that intramolecular hydrogen bonding between the hydroxyl group and the pyrrolidine nitrogen can significantly influence the conformational preference. researchgate.netmasjaps.com These interactions lock the molecule into a more rigid structure, which is crucial for creating a well-defined chiral environment necessary for stereochemical induction. By calculating the relative energies of all possible conformers, researchers can predict the dominant structure in solution, which is the first step in understanding how it interacts with substrates. researchgate.net This knowledge is foundational for predicting the stereochemical outcome of reactions it may catalyze.
Table 1: Representative Conformational Energy Data for a Proline-Derived Amino Alcohol (Note: This is hypothetical data based on typical findings for analogous compounds to illustrate the concept.)
| Conformer | Key Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···N) |
| A (Extended) | 175° | 2.5 | No |
| B (Gauche, H-bonded) | 65° | 0.0 | Yes |
| C (Gauche, non-H-bonded) | -70° | 1.8 | No |
This interactive table illustrates how intramolecular hydrogen bonding can stabilize a specific conformer, making it the most populated and therefore the most relevant for catalysis.
Transition State Analysis in Asymmetric Catalysis
The key to understanding the enantioselectivity of a chiral catalyst lies in the analysis of the transition states of the competing reaction pathways leading to the different stereoisomers. DFT calculations are extensively used to locate and characterize the geometries and energies of these transition states for reactions catalyzed by proline and its derivatives. longdom.orgnih.govillinois.eduwikipedia.org
For instance, in an aldol (B89426) reaction catalyzed by a proline-derived amino alcohol, the catalyst forms an enamine intermediate with one of the reactants. The approach of the second reactant to this chiral enamine can occur from two different faces (re or si), leading to the R or S product. DFT calculations can model these two approaches and determine the activation energies for both pathways. researchgate.netnih.gov The enantiomeric excess (ee) of the reaction can then be predicted from the energy difference between the two diastereomeric transition states (ΔΔG‡). A larger energy difference corresponds to higher enantioselectivity. These studies often reveal that subtle non-covalent interactions, such as hydrogen bonds or steric repulsion in the transition state, are responsible for the observed stereoselectivity. nih.govchemrxiv.org
Mechanistic Elucidation of Reaction Pathways
Beyond just predicting the outcome, DFT is a powerful tool for elucidating the detailed step-by-step mechanism of a chemical reaction. For organocatalytic cycles involving species like this compound, DFT can be used to map out the entire potential energy surface. nih.govwikipedia.orgabu.edu.ng This includes identifying all intermediates and transition states connecting them.
For example, in a Michael addition, the catalytic cycle would involve the formation of an enamine, the carbon-carbon bond-forming step, and the hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst. mdpi.com DFT calculations can provide the free energy profile for the entire cycle, identifying the rate-determining step and revealing the precise role of the catalyst in lowering the activation barriers. nih.govabu.edu.ng These mechanistic insights are crucial for optimizing reaction conditions and for the rational design of new, more efficient catalysts. abu.edu.ng
Molecular Dynamics (MD) and QM/MM Simulations
While DFT is excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including the explicit effects of solvent. For a system involving this compound, MD simulations can provide insights into how the catalyst and substrates move and interact in a realistic solvent environment. nih.gov
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a bridge between the accuracy of quantum mechanics and the efficiency of classical molecular mechanics. semanticscholar.orgnih.govnih.govrsc.orgacs.org In a QM/MM simulation of a reaction catalyzed by this compound, the reacting species (the catalyst-substrate complex) would be treated with a high-level QM method like DFT, while the surrounding solvent molecules are treated with a less computationally expensive MM force field. semanticscholar.orgnih.gov This approach allows for the accurate modeling of the reaction chemistry while still accounting for the important influence of the solvent on the reaction energetics and dynamics. Such simulations can be particularly valuable for understanding reactions in complex biological or condensed-phase environments. nih.govrsc.org
Understanding Enantioselectivity and Diastereoselectivity
The primary function of a chiral catalyst like this compound is to control the stereochemical outcome of a reaction, leading to a preference for one enantiomer or diastereomer over the others. Computational chemistry is instrumental in dissecting the origins of this selectivity.
As mentioned in section 4.1.2, the energy difference between the diastereomeric transition states, calculated using DFT, is the key determinant of enantioselectivity. nih.govmdpi.com By analyzing the geometries of these transition states, researchers can pinpoint the specific interactions that favor one pathway over the other. researchgate.net These controlling factors often involve:
Steric Hindrance: The bulky groups on the catalyst can physically block one face of the reactive intermediate, forcing the substrate to approach from the less hindered side.
Hydrogen Bonding: The hydroxyl group of the catalyst can form a hydrogen bond with the substrate, holding it in a specific orientation during the bond-forming step. longdom.orgwikipedia.org
Non-covalent Interactions: Other subtle interactions, like CH-π or dipole-dipole interactions, can contribute to the stabilization of one transition state over another. nih.gov
By systematically modifying the catalyst structure in silico and recalculating the transition state energies, computational chemists can predict how changes to the catalyst will affect the enantioselectivity, guiding the design of more effective catalysts.
Prediction of Ligand-Substrate/Catalyst Interactions
In many applications, pyrrolidine-based amino alcohols like this compound are not used as catalysts themselves, but as chiral ligands for metal catalysts. In these cases, the pyrrolidine derivative coordinates to a metal center, and this chiral metal complex then catalyzes the reaction.
Computational methods are vital for understanding and predicting how these ligands interact with the metal and how the resulting complex interacts with the substrates. DFT can be used to model the geometry of the metal-ligand complex and to analyze the nature of the bonding. Non-covalent interaction (NCI) plots are often used to visualize the weak interactions between the ligand, metal, and substrate that define the shape of the chiral pocket around the active site. nih.gov These models can explain how the chiral information from the ligand is transferred to the substrate during the catalytic event, ultimately determining the stereochemistry of the product. acs.org
Emerging Research Directions and Future Outlook
Development of Novel Derivatives and Analogues for Enhanced Catalytic Performance
The core structure of (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol serves as a foundational scaffold for the rational design of new and more effective organocatalysts. Researchers are actively exploring modifications to this structure to enhance catalytic activity, stereoselectivity, and substrate scope. These modifications often involve the introduction of additional functional groups or steric bulk to create a more defined and influential chiral environment around the catalytic site.
One promising approach is the synthesis of prolinamides and their thioamide counterparts. For instance, new prolinamides derived from (1S,2R)-cis-1-aminoindan-2-ol have been developed and evaluated in enantioselective aldol (B89426) reactions. The corresponding prolinethioamides have also been synthesized and, in some cases, have demonstrated superior performance, achieving good results at low catalyst loadings. uva.es The introduction of a thioamide group can alter the electronic properties and hydrogen-bonding capabilities of the catalyst, leading to improved reactivity and selectivity.
Another strategy involves the creation of bifunctional organocatalysts. By incorporating additional functional groups, such as thiourea or 2-amino-pyridine moieties, catalysts can be designed to activate both the nucleophile and the electrophile in a reaction, leading to enhanced stereocontrol. For example, a bifunctional thiourea-pyrrolidine catalyst was prepared from (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine and a cinchonidine-derived amine. uva.es Similarly, a catalyst featuring a 2-amino-pyridine ring on the pyrrolidine (B122466) sidechain has been shown to efficiently promote asymmetric Michael additions. uva.es
The addition of extra stereocenters is also being investigated as a means to create more effective organocatalysts. Pyrrolidine-based catalysts derived from tartaric and glyceric acids have been synthesized with the hypothesis that the additional chiral centers and functional groups will contribute to a more organized transition state, thereby enhancing enantioselectivity. uva.eswikipedia.org Furthermore, the strategic placement of hydroxyl groups, as seen in trans-4-hydroxy-(S)-prolinamide, can positively influence the enantioselectivity of aldol reactions, likely through the formation of a network of intermolecular hydrogen bonds. uva.es
The development of these novel derivatives and analogues is a testament to the ongoing efforts to fine-tune the catalytic properties of pyrrolidine-based scaffolds. By systematically modifying the structure of this compound and related compounds, researchers are expanding the toolkit of organocatalysts available for asymmetric synthesis.
| Derivative/Analogue | Modification Strategy | Target Reaction | Key Finding |
| Prolinamides and Thioamides | Introduction of amide/thioamide functionality | Aldol reactions | Thioamides can show good performance at low catalyst loadings. uva.es |
| Bifunctional Catalysts | Incorporation of thiourea or 2-amino-pyridine groups | Michael additions | Efficient promotion of reactions with excellent stereoselectivities. uva.es |
| Tartaric/Glyceric Acid Derivatives | Addition of extra stereocenters and functional groups | Aldol reactions | Modest results, but demonstrates a strategy for creating new catalysts. uva.eswikipedia.org |
| trans-4-Hydroxy-(S)-prolinamide | Introduction of a hydroxyl group | Aldol reactions | Positively influences enantioselectivity through hydrogen bonding. uva.es |
Integration with Flow Chemistry and Sustainable Methodologies
In line with the principles of green chemistry, significant efforts are being made to integrate pyrrolidine-based catalysts, including derivatives of this compound, into more sustainable and efficient chemical processes. researchgate.net This involves the development of recyclable catalysts and their application in continuous flow systems.
The immobilization of chiral organocatalysts on solid supports is a key strategy for improving their recyclability and suitability for flow chemistry. rsc.orgnih.gov By anchoring the catalyst to a solid matrix, it can be easily separated from the reaction mixture by simple filtration, allowing for its reuse in multiple reaction cycles. rsc.orgnih.gov Various supports have been explored for the heterogenization of proline and its derivatives, including silica (B1680970) gel, microporous organic polymers (POPs), and resins. uva.esrsc.org
For example, L-proline has been successfully immobilized on silica gel to create a heterogeneous catalyst for aldol reactions in a flow system. rsc.org This approach combines the benefits of catalyst heterogenization with the advantages of flow chemistry, such as improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. researchgate.net Similarly, pyrrolidine-based catalysts have been confined within POPs, demonstrating high efficiency and recyclability in the formation of nitrones using green solvents. uva.es Resin-immobilized pyrrolidine catalysts have also been developed for asymmetric Michael additions, showing excellent reusability for up to 16 consecutive runs without a significant loss of enantioselectivity. rsc.org
These sustainable methodologies offer several advantages over traditional batch processes. The ability to reuse the catalyst reduces waste and lowers costs, making asymmetric synthesis more economically viable and environmentally friendly. uva.es Furthermore, the implementation of continuous flow processes can lead to safer and more efficient production of chiral molecules. nih.gov The development of robust and recyclable supported catalysts derived from the this compound scaffold is a critical step towards the industrial application of organocatalysis in a sustainable manner.
| Sustainable Methodology | Key Features | Example Application | Advantages |
| Catalyst Immobilization | Anchoring the catalyst to a solid support (e.g., silica, polymer, resin). uva.esrsc.orgrsc.org | Asymmetric Michael additions, Aldol reactions. rsc.orgrsc.org | Easy separation and recyclability, reduced waste. uva.esrsc.org |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. researchgate.net | Aldol reactions with immobilized proline. rsc.org | Precise control over reaction conditions, improved safety and efficiency. researchgate.net |
| Use of Green Solvents | Employing environmentally benign solvents. | Nitrone formation using catalysts in POPs. uva.es | Reduced environmental impact. |
Exploration of New Asymmetric Reactions and Substrate Scopes
Research into this compound and its derivatives is continuously expanding the boundaries of asymmetric organocatalysis. wikipedia.orgrsc.org Scientists are not only refining existing reactions but also exploring entirely new transformations and broadening the range of substrates that can be used effectively.
Pyrrolidine-based organocatalysts have demonstrated remarkable versatility, successfully catalyzing a wide array of asymmetric reactions. These include well-established transformations such as Aldol condensations, Mannich reactions, Michael additions, and Diels-Alder reactions. wikipedia.orgrsc.org The development of novel catalyst derivatives has been instrumental in enhancing the efficiency and stereoselectivity of these reactions. For instance, diarylprolinol silyl (B83357) ethers, which are structurally related to this compound, have proven to be highly effective for the asymmetric functionalization of aldehydes. researchgate.net
Beyond these classic reactions, researchers are venturing into new territories. For example, pyrrolidine-derived catalysts are being employed in the asymmetric synthesis of complex heterocyclic skeletons such as spiro-oxindoles, imidazoles, and quinoxalines. rsc.org They have also been used in named reactions like the Robinson annulation and the Biginelli reaction. rsc.org The ability of these catalysts to construct intricate molecular architectures with high stereocontrol is a major driving force in this area of research.
A significant focus of current research is the expansion of the substrate scope for these catalytic reactions. Efforts are being made to accommodate more challenging or previously incompatible substrates. For example, the development of a prolinamide-thiourea catalyst has enabled the efficient asymmetric aldol reaction between ketones and perfluoroalkyl ketones, which are known to be challenging substrates. uva.es Similarly, the conjugate addition of racemic α,α-disubstituted aldehydes to acyclic unsaturated ketones has been achieved with high enantio- and diastereoselectivity using an ester-containing proline aryl sulfonamide catalyst. mdpi.com This reaction is particularly noteworthy as it creates two adjacent stereocenters, including an all-carbon quaternary center.
The continuous exploration of new reactions and substrates ensures that organocatalysis with pyrrolidine-based systems remains a vibrant and productive field of research, constantly offering new solutions for the synthesis of chiral molecules.
| Reaction Type | Catalyst Type | Substrate Example | Significance |
| Aldol Condensation | Prolinamide-thiourea | Ketones and perfluoroalkyl ketones | Efficient reaction with challenging substrates. uva.es |
| Michael Addition | Diarylprolinol silyl ether | Malononitrile and α,β-unsaturated aldehydes | Excellent enantioselectivity without overreaction. rsc.org |
| Conjugate Addition | Ester-containing proline aryl sulfonamide | α,α-disubstituted aldehydes and unsaturated ketones | Creation of adjacent stereocenters, including a quaternary one. mdpi.com |
| Diels-Alder Cycloaddition | Imidazolidinones | Various dienes and dienophiles | A foundational reaction in modern organocatalysis. researchgate.net |
Advanced Computational Modeling for Catalyst Design and Optimization
The design and optimization of chiral catalysts, including those derived from this compound, are increasingly being guided by advanced computational modeling techniques. unimi.it These in silico methods provide invaluable insights into reaction mechanisms, transition state geometries, and the subtle non-covalent interactions that govern stereoselectivity. By understanding these factors at a molecular level, researchers can more rationally design new catalysts with improved performance.
Density Functional Theory (DFT) has emerged as a particularly powerful tool in this regard. unimi.it DFT calculations can be used to model the transition states of catalyzed reactions, helping to elucidate the origin of enantioselectivity. unimi.it For example, DFT studies have been employed to rationalize the unexpected behavior of certain bifunctional thiourea-pyrrolidine catalysts, revealing that catalysts participating with a single hydrogen bond in the transition state can be superior to those with an unprotected thiourea moiety. uva.es
Computational modeling is also instrumental in the design of entirely new catalyst scaffolds. By simulating the interactions between a potential catalyst and the substrates, researchers can predict which structural modifications are most likely to lead to enhanced stereocontrol. This predictive power accelerates the catalyst development process, reducing the need for extensive trial-and-error experimentation.
Furthermore, computational tools are being developed to analyze the chiral binding pockets of catalysts. The open-source tool NEST, for instance, is specifically designed to account for steric effects in cylindrical-shaped complexes and has been used to predict experimental enantioselectivities in gold(I)-catalyzed reactions involving pyrrolidinyl complexes. mdpi.com Non-covalent interaction (NCI) plots, another computational technique, can reveal the attractive non-covalent interactions between substrates and catalysts that direct specific enantioselective folding. mdpi.commdpi.com
The synergy between experimental and computational chemistry is driving significant advances in the field of asymmetric catalysis. As computational methods become more sophisticated and accessible, they will undoubtedly play an even more crucial role in the design and optimization of the next generation of organocatalysts based on the this compound framework.
| Computational Method | Application | Key Insights Provided |
| Density Functional Theory (DFT) | Modeling reaction transition states. unimi.it | Understanding the origin of enantioselectivity, rationalizing catalyst behavior. uva.esunimi.it |
| In Silico Catalyst Design | Predicting the performance of novel catalyst structures. | Guiding the synthesis of more effective catalysts, reducing experimental effort. |
| NEST (Non-covalent Environment Scanning Tool) | Analyzing steric effects in catalyst binding pockets. mdpi.com | Predicting experimental enantioselectivities. mdpi.com |
| Non-covalent Interaction (NCI) Plots | Visualizing non-covalent interactions between catalyst and substrate. mdpi.commdpi.com | Identifying key interactions that direct stereoselective outcomes. mdpi.commdpi.com |
Utility in the Synthesis of Complex Chiral Architectures
The ultimate goal of developing highly efficient and selective chiral catalysts like those derived from this compound is their application in the synthesis of complex, biologically active molecules. The pyrrolidine scaffold is a ubiquitous structural motif found in a vast array of natural products and pharmaceutical agents. uva.es Consequently, methods for the stereoselective synthesis of substituted pyrrolidines are of paramount importance in medicinal chemistry and drug discovery.
This compound and its analogues serve as crucial chiral building blocks in the total synthesis of complex natural products and the construction of novel pharmaceutical candidates. Their ability to induce high levels of stereoselectivity in key bond-forming reactions allows for the efficient assembly of molecules with multiple stereocenters.
For example, pyrrolidine derivatives are central to the synthesis of several antiviral drugs used to treat hepatitis C, such as Daclatasvir, Grazoprevir, and Elbasvir. The synthesis of these complex molecules often relies on the use of optically pure pyrrolidine precursors, which are themselves synthesized using stereoselective methods. The ready availability of both enantiomers of proline and its derivatives allows for the synthesis of either enantiomer of the target molecule, which is crucial for structure-activity relationship studies and the development of effective therapeutics.
The application of these catalysts is not limited to the synthesis of small-molecule drugs. They are also employed in the construction of larger, more complex architectures, such as the synthetic cyclic hexapeptide Pasireotide, which is used in the treatment of Cushing's disease. The synthesis of such molecules requires precise control over stereochemistry at multiple points, a challenge that is well-met by the capabilities of modern organocatalysis.
Q & A
Basic: What are the optimal synthetic routes for achieving high enantiomeric purity in (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol?
Answer:
The synthesis typically begins with chiral precursors like (S)-proline to ensure stereochemical fidelity. Key steps include:
- Cyclization : Using sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the pyrrolidine ring via intramolecular nucleophilic substitution .
- Chiral Resolution : Employing chiral chromatography or enzymatic resolution to isolate the desired (1S,2S)-diastereomer .
- Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances enantiomeric purity (>98% ee) .
Advanced: How can conflicting data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved for this compound?
Answer:
Discrepancies often arise from variations in assay conditions or stereochemical impurities. Mitigation strategies include:
- Standardized Assays : Replicate experiments under controlled pH, temperature, and ionic strength.
- Analytical Validation : Use HPLC-MS or circular dichroism (CD) to confirm stereochemical integrity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., proteases or kinases) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., δ ~3.5 ppm for ethanol -OH and δ ~2.8 ppm for pyrrolidine N-H) .
- IR Spectroscopy : Confirms functional groups (broad O-H stretch ~3300 cm⁻¹ and pyrrolidine ring vibrations ~1450 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 144.1132 for [M+H]⁺) .
Advanced: How does the compound’s stereochemistry influence its interaction with neurotransmitter receptors?
Answer:
The (1S,2S)-configuration enhances binding to GABAₐ or nicotinic acetylcholine receptors due to spatial alignment with chiral binding pockets. Methods to study this include:
- Radioligand Binding Assays : Compare affinity (Kᵢ) of enantiomers using tritiated ligands .
- X-ray Crystallography : Resolve receptor-ligand complexes to identify hydrogen-bonding interactions (e.g., pyrrolidine N-H with Asp113 in GABAₐ) .
Basic: What are common impurities in synthesized batches, and how are they removed?
Answer:
- Byproducts : Unreacted (S)-proline derivatives or diastereomeric pairs.
- Mitigation :
Advanced: How can reaction conditions be optimized to scale up synthesis without compromising yield?
Answer:
- Continuous Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., cyclization) .
- Solvent Selection : Replace THF with 2-MeTHF for greener processing and easier recovery .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time using inline FTIR .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- HepG2 Cells : Assess hepatotoxicity via MTT assays (IC₅₀ values).
- hERG Assays : Screen for cardiac risks using patch-clamp electrophysiology .
- Ames Test : Evaluate mutagenicity with Salmonella typhimurium strains .
Advanced: How do structural analogs (e.g., 2-(piperidin-2-yl)ethanol) compare in pharmacokinetic properties?
Answer:
- Lipophilicity : Pyrrolidine analogs (logP ~0.5) show better blood-brain barrier penetration than piperidine derivatives (logP ~1.2) .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) reveal faster clearance of ethanol-substituted analogs vs. methanol derivatives .
Basic: What strategies improve the compound’s solubility for in vivo studies?
Answer:
- Salt Formation : Hydrochloride salts increase aqueous solubility (e.g., 50 mg/mL in PBS) .
- Co-solvents : Use 10% DMSO/PEG-400 mixtures for parenteral administration .
Advanced: How can contradictory data on antimicrobial activity be reconciled?
Answer:
- Strain-Specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI guidelines .
- Biofilm vs. Planktonic Assays : Compare MIC values in biofilm models (e.g., Calgary Biofilm Device) .
Basic: What computational tools predict the compound’s ADME properties?
Answer:
- SwissADME : Estimates bioavailability, BBB permeability, and CYP450 interactions .
- Molinspiration : Calculates drug-likeness scores (e.g., TPSA < 60 Ų for oral bioavailability) .
Advanced: How does the compound’s conformation affect its stability under physiological conditions?
Answer:
- pH-Dependent Degradation : Use accelerated stability testing (40°C/75% RH) to identify degradation products (e.g., lactam formation at pH > 7) .
- Circular Dichroism (CD) : Monitors conformational changes in simulated gastric fluid .
Basic: What are the key challenges in crystallizing this compound for X-ray studies?
Answer:
- Hygroscopicity : Handle under inert atmosphere (N₂ glovebox) to prevent hydrate formation .
- Crystal Screening : Use solvent vapor diffusion with 2-propanol/water mixtures to obtain diffraction-quality crystals .
Advanced: How can enantiomeric excess (ee) be quantified without chiral chromatography?
Answer:
- NMR Chiral Shift Reagents : Use Eu(hfc)₃ to split proton signals in ¹H NMR .
- Capillary Electrophoresis (CE) : Chiral selectors (e.g., cyclodextrins) separate enantiomers with <2% error .
Basic: What safety precautions are critical during handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
